Ac-WEHD-AFC (TFA)
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Overview
Description
- It serves as a tool to measure caspase-1 activity, particularly in the context of tumor research and inflammation .
Ac-WEHD-AFC (TFA): is a fluorogenic substrate specifically designed for .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Ac-WEHD-AFC (TFA) are not readily available in the provided sources.
- it is commonly synthesized using established peptide synthesis techniques.
- Industrial production methods may involve large-scale peptide synthesis or custom manufacturing by specialized suppliers.
Chemical Reactions Analysis
- Ac-WEHD-AFC (TFA) is primarily used as a substrate for caspase-1, which cleaves it to release the fluorescent molecule AFC (7-amino-4-trifluoromethylcoumarin).
- The reaction involves proteolytic cleavage at the WEHD peptide bond.
- Common reagents include caspase-1 enzyme, cell lysates, and Ac-WEHD-AFC (TFA) itself.
- Major products are AFC and the cleaved peptide fragment.
Scientific Research Applications
Cancer Research: Ac-WEHD-AFC (TFA) helps study caspase-1 activity in cancer cells, providing insights into cell death pathways.
Inflammation Studies: Researchers use it to investigate caspase-1 involvement in inflammatory responses.
Drug Development: Ac-WEHD-AFC (TFA) aids in screening potential caspase-1 inhibitors for therapeutic purposes.
Mechanism of Action
- Upon cleavage by caspase-1, Ac-WEHD-AFC (TFA) releases AFC, which emits fluorescence.
- Caspase-1 activation is associated with inflammatory processes, pyroptosis, and cytokine maturation.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, Ac-WEHD-AFC (TFA) stands out due to its specificity for caspase-1.
- Researchers may compare it with other caspase substrates or fluorogenic probes.
Properties
Molecular Formula |
C40H38F6N8O13 |
---|---|
Molecular Weight |
952.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C38H37F3N8O11.C2HF3O2/c1-18(50)45-27(10-19-15-43-25-5-3-2-4-22(19)25)36(58)47-26(8-9-31(51)52)34(56)48-28(11-21-16-42-17-44-21)37(59)49-29(14-32(53)54)35(57)46-20-6-7-23-24(38(39,40)41)13-33(55)60-30(23)12-20;3-2(4,5)1(6)7/h2-7,12-13,15-17,26-29,43H,8-11,14H2,1H3,(H,42,44)(H,45,50)(H,46,57)(H,47,58)(H,48,56)(H,49,59)(H,51,52)(H,53,54);(H,6,7)/t26-,27-,28-,29-;/m0./s1 |
InChI Key |
UELPUHYAUOLMOR-MROKUPSKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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